2,2-Difluoroethyl formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

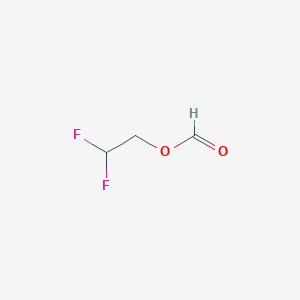

2,2-Difluoroethyl formate is an organic compound with the molecular formula C3H4F2O2. It is a formate ester derived from 2,2-difluoroethanol and formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl formate can be synthesized through the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. The reaction proceeds as follows: [ \text{CF}_2\text{HCH}_2\text{Cl} + \text{HCOONa} \rightarrow \text{CF}_2\text{HCH}_2\text{OCHO} + \text{NaCl} ] This reaction typically requires controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl formate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 2,2-difluoroethanol and formic acid.

Reduction: It can be reduced to yield 2,2-difluoroethanol.

Substitution: The formate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or alcohols can be used.

Major Products:

Hydrolysis: 2,2-Difluoroethanol and formic acid.

Reduction: 2,2-Difluoroethanol.

Substitution: Depending on the nucleophile, products can include 2,2-difluoroethyl derivatives.

Scientific Research Applications

2,2-Difluoroethyl formate has several applications in scientific research:

Organic Synthesis: It is used as a reagent for the formylation of alcohols, amines, and N-hydroxylamines.

Medicinal Chemistry: The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor, making it useful in drug design to improve the physicochemical properties of drug compounds.

Materials Science: Fluorinated compounds like this compound are used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-difluoroethyl formate exerts its effects involves its ability to act as a formylating agent. The compound can transfer its formyl group to nucleophiles such as alcohols, amines, and N-hydroxylamines. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the formyl group .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl formate: Similar in structure but contains an additional fluorine atom.

2,2-Difluoroethyl acetate: Similar in structure but with an acetate group instead of a formate group.

Uniqueness: 2,2-Difluoroethyl formate is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties.

Biological Activity

2,2-Difluoroethyl formate is a fluorinated organic compound that has garnered interest in both medicinal and synthetic chemistry due to its unique structural properties and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C4H6F2O2

- Molecular Weight : Approximately 138.09 g/mol

- Structure : The compound features a difluoroethyl group attached to a formate moiety, which enhances its reactivity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its electrophilic nature. It interacts with nucleophiles such as thiols, amines, and alcohols through a process known as electrophilic 2,2-difluoroethylation. This reaction can lead to the formation of various biologically active derivatives:

-

Target Nucleophiles :

- Thiols

- Amines

- Alcohols

-

Mode of Action :

The compound’s electrophilic character allows it to modify nucleophiles, potentially altering their biological functions and interactions with other biomolecules.

Biological Activity

Recent studies have explored the biological implications of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties due to its ability to modify bacterial proteins through electrophilic reactions.

- Cytotoxic Effects : Research has indicated that this compound can induce cytotoxicity in certain cancer cell lines, possibly through the disruption of cellular signaling pathways mediated by modified proteins.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the compound's ability to induce oxidative stress and disrupt mitochondrial function. The findings suggest potential applications in cancer therapeutics where selective cytotoxicity is desired.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Bioisosteric Replacement : The difluoroethyl group can serve as a bioisostere for other functional groups in drug design, potentially enhancing pharmacokinetic properties.

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex fluorinated compounds that may exhibit improved biological activity compared to their non-fluorinated counterparts.

Properties

CAS No. |

1137875-58-1 |

|---|---|

Molecular Formula |

C3H4F2O2 |

Molecular Weight |

110.06 g/mol |

IUPAC Name |

2,2-difluoroethyl formate |

InChI |

InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2 |

InChI Key |

VAXZXQURAFVHFF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)OC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.